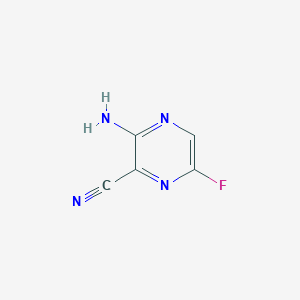
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride
概要
説明
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is an organic compound with the molecular formula C13H8ClNO2. It appears as a colorless to light yellow crystalline solid and has a melting point of approximately 175-180 degrees Celsius . This compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane but is insoluble in water . It is an important intermediate used in the synthesis of various organic compounds and may have pharmacological activity, potentially useful for antibacterial, antiviral, or anti-parasitic treatments .
準備方法
Synthetic Routes and Reaction Conditions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride can be synthesized through several methods. One common method involves the coupling reaction of diazo compounds . Another method includes the use of 5-formylfuran-2-ylboronic acid with palladium diacetate and tri tert-butylphosphoniumtetrafluoroborate in water and dimethyl sulfoxide at ambient temperature . The reaction mixture is then heated to 80 ± 5 °C, followed by filtration and vacuum drying to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for further applications.
化学反応の分析
Types of Reactions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium diacetate, potassium acetate, and dimethyl sulfoxide . The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted furan derivatives .
科学的研究の応用
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit the growth of bacteria, viruses, or parasites by interfering with their metabolic processes . Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in these processes .
類似化合物との比較
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: This compound has a similar structure but with a hydroxy group instead of a chloro group.
5-(4-Oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde: This compound features an oxo group, providing different chemical properties and reactivity.
Uniqueness
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is unique due to its chloro group, which can influence its reactivity and biological activity. This makes it a valuable intermediate for synthesizing various derivatives with potential pharmacological applications .
特性
分子式 |
C13H8Cl2N2O2 |
|---|---|
分子量 |
295.12 g/mol |
IUPAC名 |
5-(4-chloroquinazolin-6-yl)furan-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C13H7ClN2O2.ClH/c14-13-10-5-8(1-3-11(10)15-7-16-13)12-4-2-9(6-17)18-12;/h1-7H;1H |
InChIキー |
XGKCRFUEZJXUKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=NC=N2)Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B8581432.png)


![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)


![2-(3-Chloro-propyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8581477.png)






